Cas no 105957-88-8 (4-Benzyl-2-nitroaniline)

4-Benzyl-2-nitroaniline is a nitro-substituted aniline derivative featuring a benzyl group at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. Its nitro and amino functional groups make it a versatile building block for further chemical modifications, such as reductions or coupling reactions. The benzyl substituent enhances solubility in organic solvents, facilitating its use in various reaction conditions. The compound exhibits moderate stability under standard conditions but should be handled with care due to potential sensitivity to light and heat. Its well-defined structure ensures consistent reactivity in synthetic applications.
4-Benzyl-2-nitroaniline structure
4-Benzyl-2-nitroaniline structure
商品名:4-Benzyl-2-nitroaniline
CAS番号:105957-88-8
MF:C13H12N2O2
メガワット:228.24658
CID:1167103
PubChem ID:13907841

4-Benzyl-2-nitroaniline 化学的及び物理的性質

名前と識別子

    • Benzenamine, 2-nitro-4-(phenylmethyl)-
    • 4-Benzyl-2-nitroaniline
    • 4-benzyl-2-nitro-aniline
    • 105957-88-8
    • HIESYFWWUDRAPU-UHFFFAOYSA-N
    • SCHEMBL1601620
    • 4-Benzyl-2-nitrobenzenamine
    • インチ: InChI=1S/C13H12N2O2/c14-12-7-6-11(9-13(12)15(16)17)8-10-4-2-1-3-5-10/h1-7,9H,8,14H2
    • InChIKey: HIESYFWWUDRAPU-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)CC2=CC(=C(C=C2)N)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 228.08996
  • どういたいしつりょう: 228.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 259
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 71.8Ų

じっけんとくせい

  • PSA: 69.16

4-Benzyl-2-nitroaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B275615-500mg
4-Benzyl-2-nitroaniline
105957-88-8
500mg
$ 529.00 2023-04-18
TRC
B275615-100mg
4-Benzyl-2-nitroaniline
105957-88-8
100mg
$ 133.00 2023-04-18
TRC
B275615-1g
4-Benzyl-2-nitroaniline
105957-88-8
1g
$ 850.00 2022-06-07
TRC
B275615-2.5g
4-Benzyl-2-nitroaniline
105957-88-8
2.5g
$ 2193.00 2023-04-18
TRC
B275615-250mg
4-Benzyl-2-nitroaniline
105957-88-8
250mg
$ 276.00 2023-04-18
TRC
B275615-1000mg
4-Benzyl-2-nitroaniline
105957-88-8
1g
$ 1028.00 2023-04-18

4-Benzyl-2-nitroaniline 関連文献

4-Benzyl-2-nitroanilineに関する追加情報

4-Benzyl-2-nitroaniline (CAS No 105957-88-8): A Comprehensive Overview

4-Benzyl-2-nitroaniline, also known by its CAS registry number CAS No 105957-88-8, is a significant compound in the field of organic chemistry, particularly within the realm of aromatic amines and nitro compounds. This compound has garnered attention due to its unique chemical properties and potential applications in various industries, including pharmaceuticals, agrochemicals, and advanced materials. The structure of 4-Benzyl-2-nitroaniline consists of a benzene ring substituted with a nitro group at the 2-position and a benzyl group at the 4-position, making it a versatile molecule for further functionalization and exploration.

The synthesis of 4-Benzyl-2-nitroaniline typically involves multi-step processes that leverage modern synthetic methodologies. Recent advancements in catalytic systems and green chemistry have enabled more efficient routes to this compound, reducing environmental impact while maintaining high yields. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are pivotal in constructing the benzyl moiety. These methods not only enhance the scalability of production but also align with current trends toward sustainable chemical manufacturing.

In terms of applications, 4-Benzyl-2-nitroaniline has shown promise in several areas. In the pharmaceutical sector, its ability to act as a precursor for bioactive molecules has been extensively studied. Recent studies have highlighted its role in the development of potential anti-cancer agents, where the nitro group can be converted into an amine or other functional groups to modulate biological activity. Additionally, its electronic properties make it a candidate for use in organic electronics, such as in the fabrication of conductive polymers or light-emitting diodes (LEDs). The benzyl group contributes to solubility and stability, which are critical factors in these applications.

The chemical reactivity of 4-Benzyl-2-nitroaniline is another area of active research. The nitro group is known for its strong electron-withdrawing effect, which influences the compound's redox behavior and reactivity toward nucleophilic and electrophilic attacks. Recent investigations have focused on how these properties can be harnessed for selective transformations, such as nucleophilic aromatic substitution or radical-mediated reactions. These studies are shedding light on novel pathways for synthesizing complex molecules with tailored functionalities.

In conclusion, 4-Benzyl-2-nitroaniline (CAS No 105957-88-8) stands out as a valuable compound with diverse applications and ongoing research potential. Its unique structure and reactivity continue to inspire innovative approaches across multiple disciplines, underscoring its importance in contemporary chemical research.

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